molecular formula C7H3Br2F2NO B13090857 2,5-Dibromo-3,6-difluorobenzamide

2,5-Dibromo-3,6-difluorobenzamide

Cat. No.: B13090857
M. Wt: 314.91 g/mol
InChI Key: TXRAOGJHPDZVFL-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,6-difluorobenzamide is an organic compound with the molecular formula C7H3Br2F2NO. It is a derivative of benzamide, characterized by the presence of two bromine atoms and two fluorine atoms on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3,6-difluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method is the dibromination of 3,6-difluorobenzamide using bromine or brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3,6-difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Brominating Agents: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), bromine.

    Fluorinating Agents: Selectfluor, tetrafluoroborate salts.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzamides and polyhalogenated derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

2,5-Dibromo-3,6-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3,6-difluorobenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-3,6-difluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C7H3Br2F2NO

Molecular Weight

314.91 g/mol

IUPAC Name

2,5-dibromo-3,6-difluorobenzamide

InChI

InChI=1S/C7H3Br2F2NO/c8-2-1-3(10)5(9)4(6(2)11)7(12)13/h1H,(H2,12,13)

InChI Key

TXRAOGJHPDZVFL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C(=O)N)Br)F

Origin of Product

United States

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